Home > Products > Screening Compounds P110535 > N-[(4-fluorophenyl)carbamothioyl]-3,4-dimethoxybenzamide
N-[(4-fluorophenyl)carbamothioyl]-3,4-dimethoxybenzamide -

N-[(4-fluorophenyl)carbamothioyl]-3,4-dimethoxybenzamide

Catalog Number: EVT-5942784
CAS Number:
Molecular Formula: C16H15FN2O3S
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC, [11C]1)

Compound Description: [11C]DPFC is a radiotracer developed for positron emission tomography (PET) imaging of fatty acid amide hydrolase (FAAH) in rat brains . It shows high binding affinity for FAAH (IC50: 3.3 nM) and exhibits high uptake in FAAH-rich organs . Pretreatment with the FAAH-selective inhibitor URB597 significantly reduces brain uptake of [11C]DPFC, further validating its specificity for FAAH .

3-(4-fluorophenyl)-1H-pyrazolium 2,4,6-trinitrophenolate

Compound Description: This compound is a salt formed by the protonation of 3-(4-fluorophenyl)pyrazole by 2,4,6-trinitrophenol . The study focusing on this compound investigates the hydrogen-bonding characteristics of pyrazole rings compared to isoxazole rings .

5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

Compound Description: ASP5854 is a dual antagonist for adenosine A1 and A2A receptors . It exhibits potent activity in animal models of Parkinson's disease and cognitive impairment, highlighting its potential therapeutic value .

Fluorinated 3-Aminophenyl-1,2,4-triazinothiadiazolones

Compound Description: These compounds are a series of fluorinated heterocycles derived from 2-(4'-fluorophenyl)-6-(2'-amino-5'-fluorophenyl)-1,2,4-triazino[3,4-b][1,3,4]thiadiazol-4-one . They were synthesized and evaluated for their potential anthelmintic properties .

4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide

Compound Description: This compound was utilized in a study examining the hydrogen bonding characteristics of isoxazole rings compared to pyrazole rings . It forms a cocrystal with 3,5-dinitrobenzoic acid, demonstrating its potential for intermolecular interactions .

Fluorine Substituted 1,2,4-Triazinones

Compound Description: This series of fluorinated 1,2,4-triazinones was synthesized and evaluated as potential anti-HIV-1 and CDK2 inhibitors . Several compounds in this series displayed significant activity against both targets .

(1R,2S,3R,4S)-1-(6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)pentane-1,2,3,4,5-pentaol

Compound Description: This compound is a fluorinated triazolothiadiazine derivative featuring a (1R,2S,3R,4S)-1-pentane-1,2,3,4,5-pentaol group at the 3-position, intended to improve water solubility . It exemplifies the strategy of incorporating specific functional groups to enhance physicochemical properties for improved biological absorption .

1-(4-Fluorophenyl)-2-((6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)thio)ethanone

Compound Description: This compound is a triazolothiadiazine derivative exhibiting significant in vitro anticancer activity against the renal cancer OU-31 cell line .

2-((6-(4-Chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)thio)-1-(4-fluorophenyl)ethanone

Compound Description: This triazolothiadiazine derivative displays significant in vitro anticancer activity against both the renal cancer OU-31 cell line and leukemia MOLT-4 cell line .

4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid (BAY 60-2770)

Compound Description: BAY 60-2770 is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC) . It shows vasodilator activity in both pulmonary and systemic vascular beds, and its activity is enhanced by NOS inhibition and ODQ . These findings suggest that BAY 60-2770 can activate the heme-oxidized form of sGC in vivo to promote vasodilation .

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868)

Compound Description: SB-649868 is an orexin 1 and 2 receptor antagonist under development for insomnia treatment . It undergoes extensive metabolism, primarily through oxidation of the benzofuran ring . A key metabolite is M98 (2-[((2S)-1-{[5-(4-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-2-piperidinyl)methyl]-3,5-dihydroxy-3,4-dihydro-1(2H)-isoquinolinone), resulting from benzofuran oxidation and rearrangement .

WL 29761 (methyl-N-benzoyl-N-(3-chloro-4-fluorophenyl)-2-amino-propionate)

Compound Description: WL 29761 is a herbicide investigated for its efficacy in controlling wild oat in wheat . It demonstrates promising weed control capabilities while maintaining satisfactory crop tolerance .

2-amino-3-ethoxycarbonyl-N-(4-fluorophenyl)-benz[f]indole-4,9-dione

Compound Description: This benz[f]indole-4,9-dione derivative exhibits potent inhibitory activity against human DNA topoisomerase I, suggesting its potential as an anticancer agent .

4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines

Compound Description: This series of compounds was synthesized and evaluated for their calcium channel blocking and antihypertensive activity . Compounds with fluoro substituents on the diarylmethyl group exhibited the most potent calcium channel blocking activity . Several compounds demonstrated significant antihypertensive activity in spontaneously hypertensive rats .

4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole (SB202190)

Compound Description: SB202190 is a selective p38 mitogen-activated protein kinase (MAPK) inhibitor [, , ]. It has been shown to potently inhibit P2X7 receptor-mediated pore formation in human THP-1 cells without affecting calcium influx or IL-1 release . This suggests that SB202190 and KN-62 can attenuate BzATP-mediated activation of phosphorylated p38 MAPK, indicating a role for p38 MAPK in P2X7R-induced pore formation .

(+/-)-alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol

Compound Description: This sigma receptor ligand was evaluated for its ability to inhibit vascular contractile responses in the rat tail artery . It caused inhibition of norepinephrine-, serotonin-, and KCl-induced contractions, exhibiting a distinct inhibitory profile compared to other sigma ligands .

2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride

Compound Description: This compound is a synthetic intermediate used in the preparation of pesticides, specifically the herbicidal fluthiacet-methyl . It demonstrates the utility of fluorine and chlorine substitution in the development of agrochemicals.

2,3,4,5-tetrahydro-4,4-dimethyl-2-oxofuran-3-yl 3-phthalimido-2-(4-fluorophenyl)propanoate

Compound Description: This compound is an N-phthalyl-3-amino-2-arylpropionic acid pantolactonyl ester derivative [, ]. Its synthesis confirmed the S configuration at C2 and validated the stereospecificity of the synthetic strategy [, ].

(2S,3R)-2-[3-(4-Fluorophenyl)]propylamino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionic acid pyrrolidine amide hydrobromide (SM-11044)

Compound Description: SM-11044 is a novel atypical β-adrenoceptor agonist that was labeled with carbon-14 for metabolic studies in mammals .

N-(diphenylmethyl)-2-phenyl-4-quinazolinamine (SoRI-9804)

Compound Description: SoRI-9804 is a partial inhibitor of amphetamine-induced dopamine release . It partially inhibits [3H]dopamine uptake and also slows down the dissociation of [125I]RTI-55 from hDAT .

Properties

Product Name

N-[(4-fluorophenyl)carbamothioyl]-3,4-dimethoxybenzamide

IUPAC Name

N-[(4-fluorophenyl)carbamothioyl]-3,4-dimethoxybenzamide

Molecular Formula

C16H15FN2O3S

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C16H15FN2O3S/c1-21-13-8-3-10(9-14(13)22-2)15(20)19-16(23)18-12-6-4-11(17)5-7-12/h3-9H,1-2H3,(H2,18,19,20,23)

InChI Key

LOQCRTLQSJANSG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.